molecular formula C18H14N2O5 B4761013 N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B4761013
M. Wt: 338.3 g/mol
InChI Key: MUMJYDLIWFNHCA-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE: is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and an oxazole ring

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-22-13-4-2-3-11(7-13)14-9-17(25-20-14)18(21)19-12-5-6-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMJYDLIWFNHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Construction of the Oxazole Ring: This can be synthesized via cyclization reactions involving amides and aldehydes under acidic or basic conditions.

    Final Coupling: The final step involves coupling the benzodioxole and methoxyphenyl oxazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the benzodioxole and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation Products: Could include quinones or other oxidized derivatives.

    Reduction Products: May involve reduced forms of the oxazole ring.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Can be used in biochemical assays to study enzyme interactions.

Industry

    Polymer Science: Incorporation into polymers to enhance material properties.

    Electronics: Potential use in the development of organic electronic devices.

Mechanism of Action

The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE exerts its effects depends on its application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: Could involve inhibition or activation of biochemical pathways, depending on its structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE: Similar structure but with a different substitution pattern on the phenyl ring.

    N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-HYDROXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE: Hydroxy group instead of methoxy, which may alter its reactivity and applications.

Uniqueness

The unique combination of the benzodioxole, methoxyphenyl, and oxazole rings in N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE provides distinct electronic and steric properties, making it valuable for specific applications in drug design and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE

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